molecular formula C20H22N2O6 B2420959 5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 799258-14-3

5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B2420959
CAS No.: 799258-14-3
M. Wt: 386.404
InChI Key: OQMRCSQVEQEXHL-UHFFFAOYSA-N
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Description

5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a pentanoic acid chain

Preparation Methods

The synthesis of 5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps One common synthetic route starts with the preparation of the furan and pyrazole intermediates, which are then coupled under specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other furan and pyrazole derivatives, such as:

  • 5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazole
  • 5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-pyrazole
  • 5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-pentanoic acid

What sets 5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid apart is its unique combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-26-17-9-8-13(11-18(17)27-2)14-12-15(16-5-4-10-28-16)22(21-14)19(23)6-3-7-20(24)25/h4-5,8-11,15H,3,6-7,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMRCSQVEQEXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799258-14-3
Record name 5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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